molecular formula C14H7F3INO3S B7553291 7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one

7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7553291
M. Wt: 453.18 g/mol
InChI Key: YWDVVNCFOFFTOU-UHFFFAOYSA-N
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Description

7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with hydroxy, iodo, thiazolyl, and trifluoromethyl groups

Properties

IUPAC Name

7-hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3INO3S/c1-5-19-7(4-23-5)9-11(21)6-2-3-8(20)10(18)12(6)22-13(9)14(15,16)17/h2-4,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVVNCFOFFTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(OC3=C(C2=O)C=CC(=C3I)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Iodo Group: The iodo group can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Thiazole Ring Formation: The thiazole ring can be constructed through a Hantzsch thiazole synthesis, involving the reaction of a thioamide with a haloketone.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The iodo group can be reduced to a hydrogen atom, potentially using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of a chromenone with a carbonyl group.

    Reduction: Formation of a deiodinated chromenone.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the thiazole ring and trifluoromethyl group suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodo groups could participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **7-Hydroxy-8-iodo-3-(2-methyl-1,3-thiazol

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